Thalrugosine
Overview
Description
Thalrugosine is a natural product found in various organisms including Stephania tetrandra and Thalictrum foliolosum . It is a bis-benzylisoquinoline alkaloid .
Synthesis Analysis
Thalrugosine is found in the roots and stems of certain plants, such as Stephania tetrandra . The specific synthesis process of Thalrugosine is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of Thalrugosine is C37H40N2O6 . The IUPAC name is (1 S ,14 R )-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo [22.6.2.2 3,6 .1 8,12 .1 14,18 .0 27,31 .0 22,33 ]hexatriaconta-3 (36),4,6 (35),8,10,12 (34),18,20,22 (33),24,26,31-dodecaen-21-ol .Physical And Chemical Properties Analysis
Thalrugosine has a molecular weight of 608.7 g/mol . More detailed physical and chemical properties are not provided in the available resources.Scientific Research Applications
Muscular Lesions Evaluation in Dermatomyositis
Thalrugosine has been studied in the context of dermatomyositis, a muscle disease. In a research by Guillet et al. (1981), thallium 201 muscle scans were used to evaluate lesions in dermatomyositis more accurately. This noninvasive technique could be instrumental in assessing muscle function and disease evolution, especially when clinical and biologic data are discordant (Guillet et al., 1981).
Alkaloid Composition and Hypotensive Properties
Research has identified thalrugosine as one of the alkaloids in Thalictrum sachalinense. Umarova et al. (1978) reported its isolation along with other bases like glaucine and magnoflorine. This study highlighted the significance of thalrugosine in the combined bases of the roots and rhizomes of Thalictrum sachalinense (Umarova et al., 1978). Furthermore, Wu et al. (1976) identified thalrugosine's hypotensive activity in normotensive dogs, indicating its potential therapeutic use in managing blood pressure (Wu et al., 1976).
Cytotoxic and Antimalarial Activities
Lin et al. (1993) explored the cytotoxic and antimalarial properties of thalrugosine. In their study, thalrugosine, isolated from Cyclea barbata, showed significant cytotoxic and antimalarial activities. This suggests its potential application in the development of antimalarial drugs (Lin et al., 1993).
Antimicrobial Activity
The antimicrobial properties of thalrugosine were also investigated. Wu et al. (1976) found that thalrugosine possessed antimicrobial activity against Mycobacterium smegmatis. This implies its potential use in treating microbial infections (Wu et al., 1976).
Use in Herbal Medicine
A study by Sharma et al. (2020) on Thalictrum foliolosum, a medicinal herb, reported the presence of thalrugosine among other alkaloids. This herb has traditionally been used for various treatments, indicating the potential of thalrugosine in herbal medicine (Sharma et al., 2020).
Future Directions
While specific future directions for Thalrugosine research are not detailed in the available resources, it’s worth noting that tetrandrine derivatives, which Thalrugosine is part of, have been studied for their potential as antibacterial agents . This suggests potential future research directions in exploring the antibacterial properties of Thalrugosine.
properties
IUPAC Name |
(1S,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQSJHUEZBTSAT-URLMMPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thalrugosine | |
CAS RN |
33889-68-8 | |
Record name | Fangchinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033889688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THALRUGOSINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/863BR78K9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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